molecular formula C15H20N2O3S B7542077 N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Cat. No. B7542077
M. Wt: 308.4 g/mol
InChI Key: FQYVFLYEIZCLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a small molecule inhibitor that selectively targets the activity of the protein kinase MPS1, which is involved in the regulation of cell division.

Mechanism of Action

MPS inhibits the activity of MPS1 by binding to the ATP-binding pocket of the protein kinase. MPS1 is involved in the regulation of cell division, and its inhibition leads to mitotic arrest and cell death in cancer cells. MPS has also been shown to inhibit the repair of DNA damage, which enhances the sensitivity of cancer cells to chemotherapy and radiotherapy.
Biochemical and Physiological Effects
MPS has been shown to induce mitotic arrest and cell death in cancer cells. MPS also inhibits the repair of DNA damage, which enhances the sensitivity of cancer cells to chemotherapy and radiotherapy. MPS has been shown to have minimal effects on normal cells, which makes it an attractive candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

MPS has several advantages for lab experiments. MPS is a small molecule inhibitor that selectively targets the activity of MPS1, which makes it a specific tool for studying the role of MPS1 in cell division and cancer. MPS has also been shown to have minimal effects on normal cells, which makes it a safe tool for studying cancer cells. However, MPS has some limitations for lab experiments. MPS is a relatively new tool, and its effects on various types of cancer cells and normal cells are still being studied. MPS is also a small molecule inhibitor, which makes it difficult to study the effects of long-term inhibition of MPS1 activity.

Future Directions

There are several future directions for MPS research. One direction is to study the effects of MPS on various types of cancer cells and normal cells. Another direction is to study the effects of long-term inhibition of MPS1 activity on cancer cells and normal cells. MPS has also been shown to enhance the effects of chemotherapy and radiotherapy in cancer cells, and future studies could investigate the potential of MPS as a combination therapy with existing cancer treatments. Finally, MPS could also be studied for its potential applications in other fields, such as neurodegenerative diseases and aging.

Synthesis Methods

The synthesis of MPS involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-methyl-3-piperidinone, which is then reacted with 4-chlorobenzenesulfonyl chloride to produce 4-methyl-3-piperidinylsulfonyl chloride. The final step involves the coupling of 4-methyl-3-piperidinylsulfonyl chloride with prop-2-enamide to produce MPS.

Scientific Research Applications

MPS has been extensively studied for its potential applications in cancer treatment. MPS inhibits the activity of MPS1, a protein kinase that is overexpressed in various types of cancer cells. MPS has been shown to induce cell death in cancer cells, while sparing normal cells. MPS has also been shown to enhance the effects of chemotherapy and radiotherapy in cancer cells.

properties

IUPAC Name

N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-3-15(18)16-13-8-7-12(2)14(11-13)21(19,20)17-9-5-4-6-10-17/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYVFLYEIZCLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

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